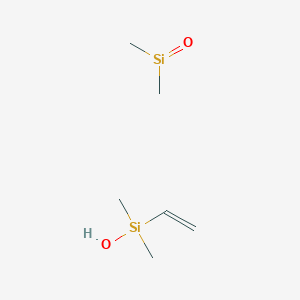
Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane
Übersicht
Beschreibung
Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane (DMS; EHDMS) is a versatile organosilicon compound with a range of applications in scientific research, ranging from drug development to material science. DMS is a colorless liquid with a boiling point of 130°C and a melting point of -25°C. It is soluble in many organic solvents, such as alcohols and ethers, and is insoluble in water. DMS is used as a precursor for a variety of compounds, including polysiloxanes, polysulfides, and polysulfones. It is also used in the synthesis of organosilicon polymers, silicone rubber, and other materials.
Wissenschaftliche Forschungsanwendungen
Gas and Liquid Separation Membranes
Polydimethylsiloxanes (PDMS) are extensively used in the creation of membranes for the separation of gases and liquids due to their selective permeability. These membranes are particularly effective for their high gas permeability and selectivity, which make them suitable for applications like natural gas purification and oxygen enrichment from air .
Biomedical Devices
Due to its biocompatibility, PDMS is a material of choice for various biomedical applications. It is used in the manufacturing of contact lenses, medical tubing, and implants. Its flexibility and inert nature allow for prolonged contact with biological tissues without adverse reactions .
Microfluidic Systems
PDMS’s properties such as optical clarity, flexibility, and ease of patterning make it ideal for microfluidic devices. These devices are used in lab-on-a-chip technologies that enable the manipulation of small fluid volumes for applications in biology and chemistry .
Coatings and Elastomers
The compound’s ability to form water-repellent coatings makes it valuable in the textile industry. Additionally, its viscoelastic nature allows it to be used as an elastomer in various industrial and consumer products, providing durability and flexibility .
Antifoaming Agents
PDMS is used as an antifoaming agent in industrial processes, such as in the production of paper and textiles, and in food processing. It helps to reduce and prevent the formation of foam, which can interfere with the manufacturing process and product quality .
Heat-Resistant Lubricants
The thermal stability of PDMS makes it suitable for use as a heat-resistant lubricant. It can operate in a wide range of temperatures and is often used in automotive, aerospace, and industrial applications where high-performance lubrication is required .
Cosmetic Applications
PDMS compounds are found in many personal care products. They are used to impart a silky, smooth texture to cosmetics and skin care products, and to protect the skin by forming a barrier that helps retain moisture .
Electronic Components
The electrical insulating properties of PDMS make it useful in the electronics industry. It is used in the encapsulation of electronic components to protect them from moisture and environmental damage, ensuring their longevity and reliability .
Eigenschaften
IUPAC Name |
dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10OSi.C2H6OSi/c1-4-6(2,3)5;1-4(2)3/h4-5H,1H2,2-3H3;1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMFMBJPZYIUBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](=O)C.C[Si](C)(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl(oxo)silane;ethenyl-hydroxy-dimethylsilane | |
CAS RN |
68951-99-5 | |
| Record name | Siloxanes and Silicones, di-Me, Me vinyl, mono(vinyl group)-terminated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Siloxanes and Silicones, di-Me, Me vinyl, mono(vinyl group)-terminated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



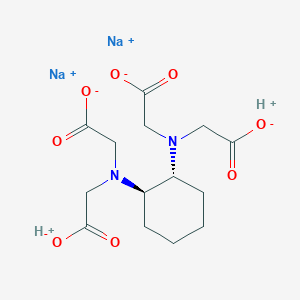


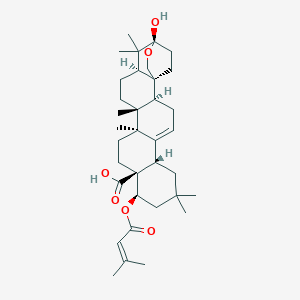

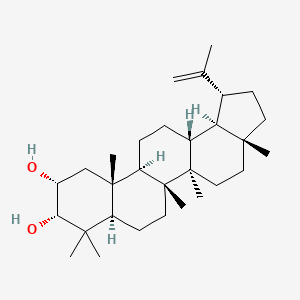

![Sodium;3-[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(N-methyl-3-sulfoanilino)phenyl]methyl]-N-methylanilino]benzenesulfonate](/img/structure/B1494975.png)


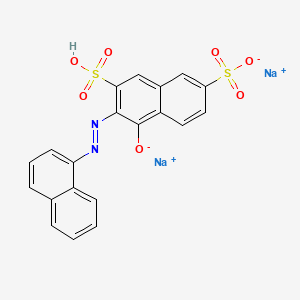
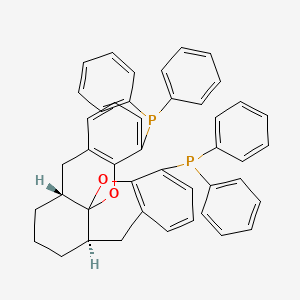
![Sodium;1-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-olate](/img/structure/B1494993.png)
